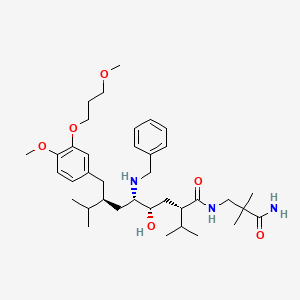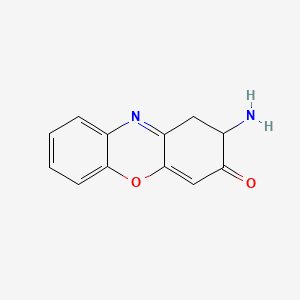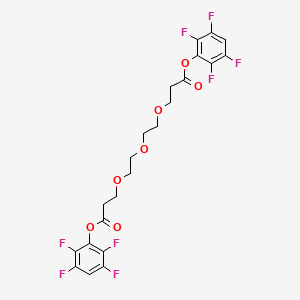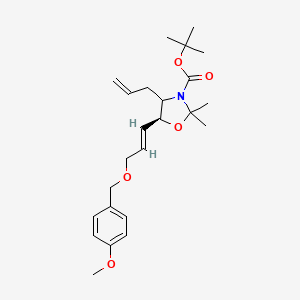
(2E,6Z)-2,6-Dimethyl-2,6-octadienedial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,6Z)-2,6-Dimethyl-2,6-octadienedial is an organic compound with the molecular formula C10H16O2 It is characterized by the presence of two double bonds and two aldehyde groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6Z)-2,6-Dimethyl-2,6-octadienedial typically involves a Wittig reaction. The process begins with the reaction of a (6,6-dialkoxy-4-hexenyl)triphenylphosphonium compound with propanal to form a 1,1-dialkoxy-(6Z)-2,6-nonadiene compound. This intermediate is then hydrolyzed to yield this compound .
Industrial Production Methods
For industrial-scale production, the same synthetic route can be employed, but with optimizations to increase yield and reduce costs. This includes the use of more efficient catalysts and solvents, as well as continuous flow reactors to enhance reaction rates and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(2E,6Z)-2,6-Dimethyl-2,6-octadienedial undergoes several types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in the compound can undergo electrophilic addition reactions with halogens or hydrogen halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: (2E,6Z)-2,6-Dimethyl-2,6-octadienoic acid.
Reduction: (2E,6Z)-2,6-Dimethyl-2,6-octadien-1,8-diol.
Substitution: (2E,6Z)-2,6-Dimethyl-2,6-dibromo-octadienedial
Aplicaciones Científicas De Investigación
(2E,6Z)-2,6-Dimethyl-2,6-octadienedial has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma
Mecanismo De Acción
The mechanism of action of (2E,6Z)-2,6-Dimethyl-2,6-octadienedial involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activities and signaling pathways, contributing to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(2E,6Z)-2,6-Dimethyl-8-hydroxy-2,6-octadienoic acid: Similar structure but with a hydroxyl group instead of an aldehyde group.
(2E,6Z)-2,6-Dimethyl-2,6-octadiene-1,8-diol: Similar structure but with alcohol groups instead of aldehyde groups
Uniqueness
(2E,6Z)-2,6-Dimethyl-2,6-octadienedial is unique due to its dual aldehyde groups and conjugated double bonds, which confer distinct reactivity and potential applications compared to its analogs. This makes it a valuable compound for various synthetic and research purposes.
Propiedades
Fórmula molecular |
C10H14O2 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
(2E,6Z)-2,6-dimethylocta-2,6-dienedial |
InChI |
InChI=1S/C10H14O2/c1-9(6-7-11)4-3-5-10(2)8-12/h5-8H,3-4H2,1-2H3/b9-6-,10-5+ |
Clave InChI |
GRHWFPUCRVCMRY-SCWCTGRGSA-N |
SMILES isomérico |
C/C(=C/C=O)/CC/C=C(\C)/C=O |
SMILES canónico |
CC(=CC=O)CCC=C(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(((trifluoromethyl)sulfonyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl formate](/img/structure/B11826530.png)





![3-[2-[2-[2-[2-[5-[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-2-ylidene]penta-1,3-dienyl]-1,3-benzothiazol-3-ium-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11826578.png)
![(R)-N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B11826579.png)


![2,2,2-trifluoro-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B11826597.png)
![(2S,3R,4R,5S,6R)-2-(4-bromo-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B11826600.png)

